molecular formula C22H18O7 B14692356 4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione CAS No. 25936-93-0

4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione

Cat. No.: B14692356
CAS No.: 25936-93-0
M. Wt: 394.4 g/mol
InChI Key: ZMLLPZKAUSYACL-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a naphthofuran core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione typically involves multi-step organic reactions. One common method includes the use of starting materials such as 3,4-dimethoxybenzaldehyde and naphthoquinone derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or signaling pathways involved in inflammation or cancer cell proliferation. The compound’s methoxy groups and naphthofuran core play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione is unique due to its specific arrangement of methoxy groups and the naphthofuran core, which confer distinct chemical and biological properties.

Properties

CAS No.

25936-93-0

Molecular Formula

C22H18O7

Molecular Weight

394.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-6,7-dimethoxybenzo[f][2]benzofuran-1,3-dione

InChI

InChI=1S/C22H18O7/c1-25-15-6-5-11(8-16(15)26-2)19-13-10-18(28-4)17(27-3)9-12(13)7-14-20(19)22(24)29-21(14)23/h5-10H,1-4H3

InChI Key

ZMLLPZKAUSYACL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C=C(C(=CC3=CC4=C2C(=O)OC4=O)OC)OC)OC

Origin of Product

United States

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